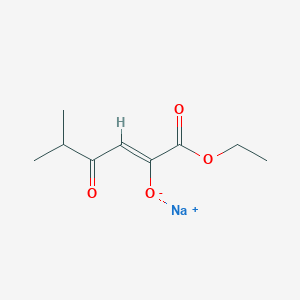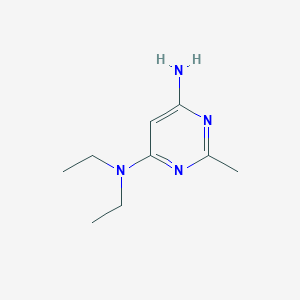
sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate
Overview
Description
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (ionic, covalent) present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Crystal Structure and Coordination Chemistry
One study focused on the structural analysis of sodium hydrogensquarate monohydrate, highlighting the coordination of sodium atoms with oxygen atoms from hydrogensquarate anions and water molecules. This research contributes to the understanding of three-dimensional packing stabilized by hydrogen bonds, which is essential for the development of new materials with specific properties (Petrova et al., 2006).
Synthesis and Biological Activity of Metal Complexes
Research has explored the synthesis of metal bis(4-aryl-1-ethoxy-1-oxobutane-2,4-dionates) through the condensation of aryl methyl ketones with diethyl oxalate in the presence of metallic sodium. These complexes were examined for their antibacterial activity, offering insights into the potential medical applications of sodium-based compounds (Kunavina et al., 2019).
Nanoparticle Synthesis and Catalysis
The green synthesis of nanoparticles using sodium rhodizonate as a reducing and stabilizing agent showcases the role of sodium compounds in nanotechnology. These nanoparticles have demonstrated significant catalytic properties in reducing 4-nitrophenol and methyl orange, pointing to applications in environmental remediation and catalysis (Islam et al., 2018).
Nucleophilic Additions in Organic Synthesis
The study on nucleophilic additions of sodium alkoxides to certain dienes has provided valuable data on mechanisms leading to the formation of various organic products. This research is crucial for understanding reaction pathways and designing synthetic strategies in organic chemistry (Jacquot et al., 2000).
Novel Heterocyclic Compound Synthesis
Another avenue of research involves the use of sodium derivatives for synthesizing novel heterocyclic compounds, such as purine analogues incorporating furan nucleus. This work contributes to the field of medicinal chemistry by providing new scaffolds for drug development (Mostafa & Nada, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
sodium;(Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4.Na/c1-4-13-9(12)8(11)5-7(10)6(2)3;/h5-6,11H,4H2,1-3H3;/q;+1/p-1/b8-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUXOHPKJEHIQ-HGKIGUAWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C(C)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C(C)C)/[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)


![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)





![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)
